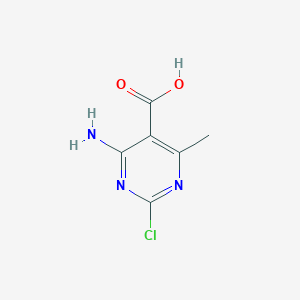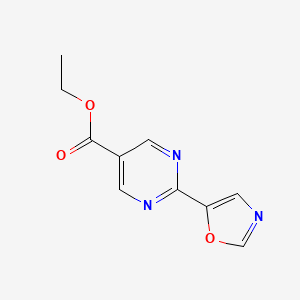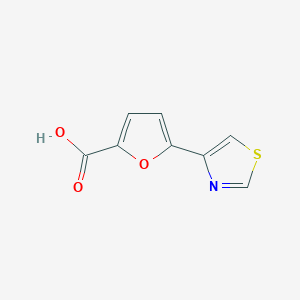
5-(Thiazol-4-yl)furan-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Thiazol-4-yl)furan-2-carboxylic acid is a heterocyclic compound that features both a thiazole and a furan ring The thiazole ring contains sulfur and nitrogen atoms, while the furan ring is an oxygen-containing five-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Thiazol-4-yl)furan-2-carboxylic acid typically involves the formation of the thiazole ring followed by its attachment to the furan ring. One common method is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. For example, the reaction of 2-bromoacetophenone with thiourea in the presence of a base can yield a thiazole derivative .
Another method involves the Cook-Heilbron synthesis, where thioamides react with α-haloketones under acidic conditions . Industrial production methods often utilize these synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
5-(Thiazol-4-yl)furan-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution can occur at the C-5 position of the thiazole ring.
Cycloaddition: The compound can participate in cycloaddition reactions to form larger ring systems.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic reagents like bromine or chlorine can be used for halogenation reactions.
Cycloaddition: Diels-Alder reactions can be performed using dienophiles like maleic anhydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of a nitro group can produce an amine .
Aplicaciones Científicas De Investigación
5-(Thiazol-4-yl)furan-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used to study enzyme interactions and receptor binding due to its heterocyclic structure.
Mecanismo De Acción
The mechanism of action of 5-(Thiazol-4-yl)furan-2-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which can influence its binding affinity and specificity . The furan ring can also contribute to the compound’s overall reactivity and stability.
Comparación Con Compuestos Similares
Similar Compounds
Thiazole: A five-membered ring containing sulfur and nitrogen, similar to the thiazole ring in 5-(Thiazol-4-yl)furan-2-carboxylic acid.
Furan: A five-membered ring containing oxygen, similar to the furan ring in the compound.
Thiazole derivatives: Compounds like 2-aminothiazole and 4-methylthiazole share structural similarities with this compound.
Uniqueness
What sets this compound apart is the combination of both thiazole and furan rings in a single molecule. This unique structure allows it to participate in a wider range of chemical reactions and interactions compared to compounds containing only one of these rings .
Propiedades
Fórmula molecular |
C8H5NO3S |
|---|---|
Peso molecular |
195.20 g/mol |
Nombre IUPAC |
5-(1,3-thiazol-4-yl)furan-2-carboxylic acid |
InChI |
InChI=1S/C8H5NO3S/c10-8(11)7-2-1-6(12-7)5-3-13-4-9-5/h1-4H,(H,10,11) |
Clave InChI |
RKOYJHXYLNGBAB-UHFFFAOYSA-N |
SMILES canónico |
C1=C(OC(=C1)C(=O)O)C2=CSC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


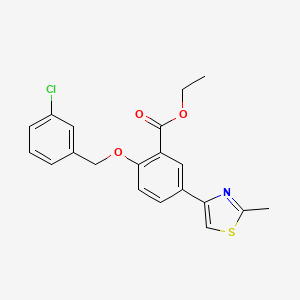
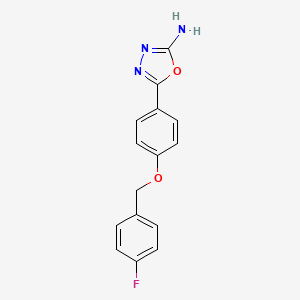
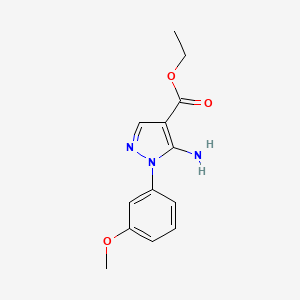
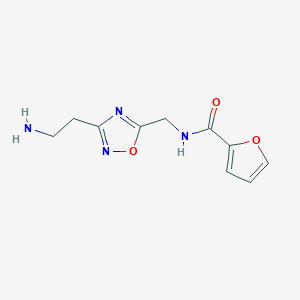
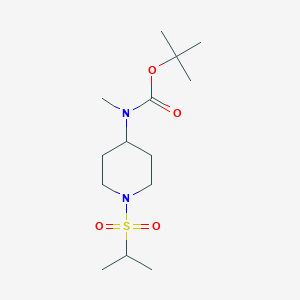
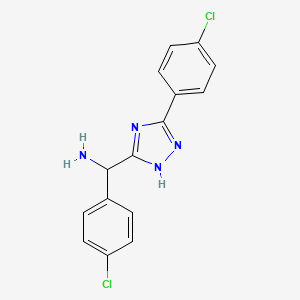
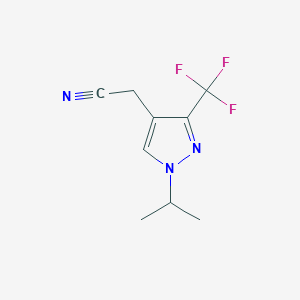
![Ethyl 3-ethyl-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylate](/img/structure/B15056230.png)
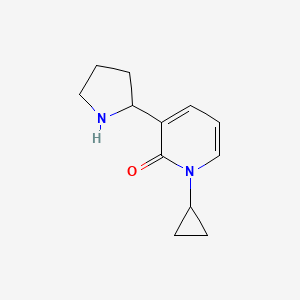
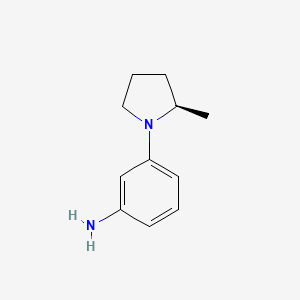
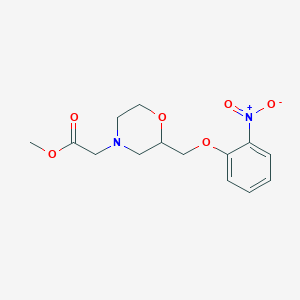
![4-(5-Isopropylbenzo[d]oxazol-2-yl)-N,N-dimethylaniline](/img/structure/B15056255.png)
